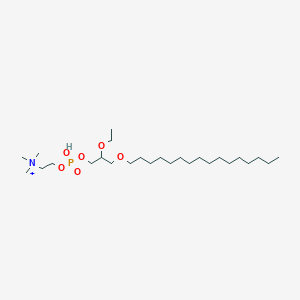
2-O-ethyl-PAF C-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-ethyl-PAF C-16, also known as 1-O-hexadecyl-2-O-ethyl-sn-glyceryl-3-phosphorylcholine, is a synthetic analog of Platelet-activating Factor (PAF). It contains an ethyl group attached by an ether linkage at the sn-2 position. This compound is a competitive ligand for the Platelet-activating Factor Receptor (PAFR) and inhibits the binding of PAF antagonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-ethyl-PAF C-16 involves the following steps:
Starting Material: The synthesis begins with 1-O-hexadecyl-sn-glyceryl-3-phosphorylcholine.
Ethylation: The hydroxyl group at the sn-2 position is ethylated using ethyl iodide in the presence of a base such as sodium hydride.
Purification: The product is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-O-ethyl-PAF C-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: The ethyl group at the sn-2 position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
2-O-ethyl-PAF C-16 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of PAF analogs and their interactions with receptors.
Biology: The compound is employed in research to investigate the role of PAF in cellular signaling and inflammation.
Medicine: It is used in pharmacological studies to explore potential therapeutic applications in conditions involving platelet aggregation and inflammation.
Industry: The compound is utilized in the development of new drugs and therapeutic agents targeting PAF receptors
Mechanism of Action
2-O-ethyl-PAF C-16 exerts its effects by binding to the Platelet-activating Factor Receptor (PAFR). This binding inhibits the interaction of PAF with its receptor, thereby modulating various cellular responses. The molecular targets include PAF receptors on platelets, neutrophils, and other immune cells. The pathways involved in its mechanism of action include the inhibition of platelet aggregation and the modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-O-methyl-PAF C-16: Another synthetic PAF analog with a methyl group at the sn-2 position.
Methylcarbamyl PAF C-16: A more potent agonist in inducing platelet aggregation compared to 2-O-ethyl-PAF C-16.
Uniqueness
This compound is unique due to its specific ethyl group at the sn-2 position, which makes it a less potent agonist than methylcarbamyl PAF C-16. This unique structural feature allows it to be used as a competitive ligand for PAF receptors, making it valuable in research focused on PAF receptor interactions and related cellular processes .
Properties
Molecular Formula |
C26H57NO6P+ |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
2-[(2-ethoxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C26H56NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-30-24-26(31-7-2)25-33-34(28,29)32-23-21-27(3,4)5/h26H,6-25H2,1-5H3/p+1 |
InChI Key |
LPHUUVMLQFHHQG-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















